5-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole: is a heterocyclic compound that features a unique combination of pyrazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under reflux conditions to form 3-(4-chlorophenyl)-1H-pyrazole.
Formation of the Oxadiazole Ring: The pyrazole derivative is then reacted with 4-methoxybenzohydrazide in the presence of phosphorus oxychloride (POCl₃) to form the oxadiazole ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the oxadiazole ring, potentially leading to ring opening.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products may include amines or alcohols.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, 5-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has shown potential as an enzyme inhibitor, affecting various biological pathways. It is also studied for its antimicrobial properties.
Medicine
In medicine, this compound is investigated for its anti-inflammatory and anticancer activities. It has shown promise in preclinical studies as a potential therapeutic agent for treating various diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to degradation.
Mechanism of Action
The mechanism of action of 5-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-3-phenyl-1,2,4-oxadiazole
- 5-(3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-3-phenyl-1,2,4-oxadiazole
- 5-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-3-(4-hydroxyphenyl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 5-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both the 4-chlorophenyl and 4-methoxyphenyl groups enhances its potential as a versatile compound in various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2/c1-24-14-8-4-12(5-9-14)17-21-18(25-23-17)15-10-20-22-16(15)11-2-6-13(19)7-3-11/h2-10H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHMSEJTZZXMDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(NN=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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